9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[331]nonane is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-borabicyclo[331]nonane, which is commonly used in organic synthesis as a hydroboration reagent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then functionalized with the ethenylphenyl group. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions (approximately 65°C)
Reagents: Borane, 1,5-cyclooctadiene, and the appropriate ethenylphenyl precursor
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Controlled temperature and pressure: To ensure consistent product quality
Purification steps: Including distillation and crystallization to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes
Oxidation: Conversion of boron-containing intermediates to alcohols
Substitution: Replacement of the boron atom with other functional groups
Common Reagents and Conditions
Hydroboration: Typically involves the use of pinacol borane under mild conditions
Oxidation: Performed using hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH)
Substitution: Utilizes reagents such as halogens or organometallic compounds
Major Products
Hydroboration: Produces organoborane intermediates
Oxidation: Yields terminal alcohols
Substitution: Forms various substituted derivatives depending on the reagents used
Scientific Research Applications
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane involves the formation of a three-center two-electron bond between boron and hydrogen atoms. This compound acts as a catalyst in hydroboration reactions by facilitating the addition of boron-hydrogen bonds to alkenes. The molecular targets and pathways involved include:
Heterocyclic amidinate intermediates: Formed during the reaction process
Boron-hydrogen-boron bonds: Key intermediates in the catalytic cycle
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions
Catecholborane: Another boron-containing reagent with different reactivity and selectivity
Pinacolborane: Commonly used in hydroboration reactions but lacks the bicyclic structure of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
Uniqueness
This compound is unique due to its:
Bicyclic structure: Provides steric hindrance and regioselectivity in reactions
Ethenylphenyl group:
Properties
CAS No. |
427899-70-5 |
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Molecular Formula |
C20H29B |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
9-[4-(4-ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H29B/c1-2-17-12-14-18(15-13-17)7-3-4-16-21-19-8-5-9-20(21)11-6-10-19/h2,12-15,19-20H,1,3-11,16H2 |
InChI Key |
WFDANRPQJXBQPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCC3=CC=C(C=C3)C=C |
Origin of Product |
United States |
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